molecular formula C21H20N4O5 B11233492 N-(4-methoxyphenyl)-1-(2-((4-methoxyphenyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

N-(4-methoxyphenyl)-1-(2-((4-methoxyphenyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B11233492
M. Wt: 408.4 g/mol
InChI Key: GDSKZFDEBSRVEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-METHOXYPHENYL)-1-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-6-OXO-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyridazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHOXYPHENYL)-1-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-6-OXO-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include 4-methoxyphenyl derivatives and pyridazine precursors. Common synthetic routes may involve:

    Condensation Reactions: Combining 4-methoxyphenyl derivatives with pyridazine precursors under acidic or basic conditions.

    Amidation Reactions: Forming the carbamoyl group through reactions with amines and carboxylic acids or their derivatives.

    Oxidation and Reduction: Adjusting the oxidation state of intermediates to achieve the desired functional groups.

Industrial Production Methods

Industrial production of such compounds may involve large-scale batch or continuous flow processes. Key considerations include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHOXYPHENYL)-1-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-6-OXO-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of methoxy groups to hydroxyl or carbonyl groups using oxidizing agents like potassium permanganate.

    Reduction: Reduction of carbonyl groups to alcohols using reducing agents like sodium borohydride.

    Substitution: Replacement of functional groups with other substituents using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-METHOXYPHENYL)-1-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-6-OXO-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets and altering their activity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-METHOXYPHENYL)-1-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-6-OXO-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE: Known for its unique structural features and biological activities.

    Other Pyridazine Derivatives: Compounds with similar core structures but different substituents, such as N-(4-HYDROXYPHENYL)-1-{[(4-HYDROXYPHENYL)CARBAMOYL]METHYL}-6-OXO-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE.

Uniqueness

N-(4-METHOXYPHENYL)-1-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-6-OXO-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE stands out due to its specific methoxy substituents, which may confer unique chemical and biological properties compared to other pyridazine derivatives.

Properties

Molecular Formula

C21H20N4O5

Molecular Weight

408.4 g/mol

IUPAC Name

1-[2-(4-methoxyanilino)-2-oxoethyl]-N-(4-methoxyphenyl)-6-oxopyridazine-3-carboxamide

InChI

InChI=1S/C21H20N4O5/c1-29-16-7-3-14(4-8-16)22-19(26)13-25-20(27)12-11-18(24-25)21(28)23-15-5-9-17(30-2)10-6-15/h3-12H,13H2,1-2H3,(H,22,26)(H,23,28)

InChI Key

GDSKZFDEBSRVEN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.